6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by its complex molecular structure, which includes a fused pyridine and pyrimidine ring system. It has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.
The compound is cataloged under the CAS number 1448-40-4 and is available from various chemical suppliers. Its synthesis and properties have been documented in scientific literature and databases such as BenchChem and ChemicalBook, providing insights into its chemical behavior and potential applications in research .
6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is classified as a heterocyclic organic compound. Its structure features multiple nitrogen atoms within the ring system, contributing to its reactivity and interactions with biological targets. It falls under the category of pyrimidine derivatives, which are known for their diverse pharmacological properties.
The synthesis of 6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions. A common synthetic route includes:
The reaction conditions are crucial for optimizing yield and purity. Parameters such as temperature, solvent choice, and reaction time must be carefully controlled. For industrial production, methods may include continuous flow reactors to enhance efficiency and scalability .
The molecular formula of 6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is , with a molecular weight of approximately 255.32 g/mol. The compound features a fused bicyclic structure that contributes to its unique chemical properties.
Key structural data includes:
6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, influencing various biological pathways including signal transduction and metabolic processes. Research indicates potential applications in cancer treatment through inhibition of mTOR pathways .
The compound exhibits characteristics typical of heterocyclic compounds:
Key chemical properties include:
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and mass spectrometry can provide further insights into its structural integrity and purity during synthesis .
6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has various applications in scientific research:
Its unique structural features make it a valuable candidate for further research into novel therapeutic agents .
This compound belongs to the tetrahydropyrido[4,3-d]pyrimidine class of nitrogen-containing heterocycles. Its systematic IUPAC name—6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one—encodes critical structural features: a partially saturated pyrido[4,3-d]pyrimidine core with a benzyl group at C6 and a methyl group at C2. The bicyclic system comprises a pyrimidine ring fused with a piperidine ring, where positions 4,5 of the pyrimidine bond with positions 3,4 of the pyridine (Figure 1). Alternative nomenclature includes the synonym 5,6,7,8-Tetrahydro-2-methyl-6-(phenylmethyl)pyrido[4,3-d]pyrimidin-4(3H)-one, registered under CAS RN 1448-40-4 [1] [4]. Its molecular formula is C₁₅H₁₇N₃O (MW: 255.32 g/mol), with SMILES representation O=C1N=C(NC2=C1CN(CC3=CC=CC=C3)CC2)C [1] [8].
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS RN | 1448-40-4 |
Molecular Formula | C₁₅H₁₇N₃O |
Molecular Weight | 255.32 g/mol |
SMILES | O=C1N=C(NC2=C1CN(CC3=CC=CC=C3)CC2)C |
Storage Conditions | 4°C (desiccated) |
Synonyms | 5,6,7,8-Tetrahydro-2-methyl-6-(phenylmethyl)pyrido[4,3-d]pyrimidin-4(3H)-one |
The pyrido[4,3-d]pyrimidine scaffold emerged in the 1970s as a bioisostere of pteridine systems in folate metabolism. Early work focused on 2,4-diamino derivatives as dihydrofolate reductase (DHFR) inhibitors. The specific 6-benzyl-2-methyl variant gained prominence in the 2000s due to its synthetic versatility and balanced physicochemical profile. Key developments include:
Pyrido[4,3-d]pyrimidines exhibit broad pharmacological relevance due to their mimicry of purine nucleotides and enzyme cofactors. Key therapeutic areas include:
Table 2: Pharmacological Activities of Key Derivatives
Derivative Structure | Target Pathogen/Enzyme | Activity |
---|---|---|
3-Substituted-7-benzyl-2-methyl | M. tuberculosis pantothenate synthetase | IC₅₀ <340 μM (LRP assay) |
Schiff bases (e.g., 7b, 6d) | M. tuberculosis H37Rv | MIC <9 μM |
6-Benzyl-2-methyl core | Bacterial DHFR | MIC 15–73 μM vs. Gram± bacteria |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: